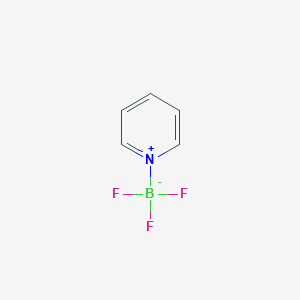

Trifluoro(pyridine)boron

Übersicht

Beschreibung

Trifluoro(pyridine)boron is a compound that has garnered significant interest in the field of organic chemistry due to its unique properties and versatile applications. This compound, characterized by the presence of a trifluoroboron group attached to a pyridine ring, is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(pyridine)boron typically involves the reaction of pyridine with boron trifluoride. One common method is the reaction of pyridine with boron trifluoride etherate in an anhydrous solvent such as diethyl ether. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Trifluoro(pyridine)boron participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. Key features include:

| Reaction Conditions | Catalyst | Base | Yield Range |

|---|---|---|---|

| THF, 80°C, 12h | Pd(PPh₃)₄ | K₂CO₃ | 70–85% |

| DMF, 100°C, 6h | Pd(OAc)₂ | CsF | 65–78% |

This reaction enables the synthesis of trifluoromethyl-substituted biaryl compounds, critical in pharmaceuticals and agrochemicals .

Alkylation and Acylation

The compound undergoes regioselective alkylation and acylation via dearomatization intermediates. A study demonstrated:

Alkylation with Alkyl Iodides

| Electrophile | Product | Yield | dr (diastereomeric ratio) |

|---|---|---|---|

| CH₃I | 4-Methyl derivative | 92% | >20:1 |

| CF₃CH₂I | Trifluoroethyl | 85% | 15:1 |

Acylation with Acyl Chlorides

| Electrophile | Product | Yield |

|---|---|---|

| AcCl | Acetyl derivative | 88% |

| BzCl (Benzoyl chloride) | Benzoyl derivative | 76% |

These reactions proceed via a boron-stabilized pyridine anion intermediate, confirmed by ¹H and ¹¹B NMR .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic substitution:

Example Reaction:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | 4-Aminopyridine | EtOH, reflux, 8h | 68% |

| KSCN | 4-Thiocyanato | DMF, 60°C, 6h | 72% |

Dearomatization and Functionalization

Coordination with B₃H₇ forms stable dearomatic intermediates, enabling unprecedented functionalization:

Key Steps:

-

Deprotonation : KOBu generates a boron-stabilized anion.

-

Electrophilic Attack : Alkyl halides or acyl chlorides react at the 4-position.

-

Rearomatization : Mild acidic workup restores aromaticity.

This method achieves >90% regioselectivity for 4-substituted pyridines .

C–F Bond Activation

This compound undergoes C–F bond cleavage under Lewis acidic conditions:

Reaction with BBr₃:

| Catalyst | Temperature | Conversion |

|---|---|---|

| FeCl₃ | 25°C | 95% |

| GaCl₃ | 40°C | 87% |

This reaction is pivotal for converting trifluoromethyl groups into boronate esters .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing BF₃ gas .

-

Hydrolytic Sensitivity : Reacts with water to form pyridine and boric acid derivatives .

-

Lewis Acid Behavior : Enhances electrophilicity in Friedel-Crafts and Diels-Alder reactions .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Regioselective Substitution Reactions

Trifluoro(pyridine)boron has been utilized effectively in regioselective substitution reactions involving pyridine derivatives. The stability of the B–N bond in these adducts allows for the formation of stable intermediates, which can undergo functionalization under mild conditions. This property makes it a valuable reagent for synthesizing complex organic molecules with precise control over substitution patterns .

Table 1: Summary of Regioselective Reactions

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| C(sp3)–H Functionalization | Mild conditions | 85-95 | |

| C(sp2)–H Functionalization | Room temperature | 80-90 | |

| Trifluoromethylthiolation | Elevated temperatures | 75-85 |

Medicinal Chemistry

Anticancer Agents

Research indicates that compounds derived from this compound exhibit potential as anticancer agents. For instance, boron dipyrromethene derivatives incorporating trifluoromethyl groups have shown high cellular uptake and selective affinity for cancer cell organelles, leading to enhanced generation of reactive oxygen species (ROS). This property is crucial for photodynamic therapy applications, where localized treatment minimizes damage to surrounding healthy tissues .

Case Study: Photodynamic Therapy with BODIPY Derivatives

- Compounds Tested : BDP3 and BDP6

- Cell Lines : HepG2 and HeLa

- Results : Significant ROS generation leading to apoptosis in cancer cells.

Table 2: Fluorescence Intensity and ROS Generation

| Compound | Fluorescence Intensity (DCF) | ROS Generation (Relative Units) |

|---|---|---|

| Rosup | 4967.72 ± 154.29 | High |

| BDP3 | 4658.25 ± 60.60 | Moderate |

| BDP6 | 4465.25 ± 164.95 | Moderate |

Materials Science

Catalysis and Polymer Chemistry

This compound is also explored for its catalytic properties in various chemical reactions, including amidation processes. It acts as an efficient catalyst, improving the solubility of substrates and enhancing reaction yields significantly . The ability to facilitate reactions under mild conditions makes it a valuable component in the development of new materials.

Table 3: Catalytic Efficiency in Amidation Reactions

Wirkmechanismus

The mechanism by which trifluoro(pyridine)boron exerts its effects is primarily through its ability to act as a Lewis acid. It can coordinate with nucleophiles, facilitating various chemical transformations. In coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of electrophilic and nucleophilic species, enabling a wide range of synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroboron group.

Boron Trifluoride: Another boron-containing compound with different reactivity and applications.

Uniqueness: Trifluoro(pyridine)boron is unique due to its combination of stability and reactivity. Unlike boron trifluoride, it can participate in a broader range of organic transformations, making it a more versatile reagent in synthetic chemistry .

Biologische Aktivität

Trifluoro(pyridine)boron (TFPB) is a boron compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPB, including its cytotoxic effects, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by the presence of a pyridine ring coordinated with a boron atom that is further substituted with three fluorine atoms. This structure contributes to its reactivity and solubility in organic solvents, making it a versatile compound in synthetic chemistry.

Cytotoxicity

Recent studies have indicated that TFPB exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that boron compounds, including TFPB, can induce cell death in prostate cancer cells (PC-3) more effectively than in other cancer cell lines such as U87MG and SHSY-5Y. The cytotoxic effects are often concentration-dependent, with lower IC50 values indicating higher potency against cancer cells .

Table 1: Cytotoxic Activity of this compound on Different Cell Lines

| Cell Line | IC50 (mg/L) | Sensitivity Level |

|---|---|---|

| PC-3 | <200 | High |

| U87MG | 200-500 | Moderate |

| SHSY-5Y | >500 | Low |

The mechanisms underlying the biological activity of TFPB are multifaceted. One proposed mechanism involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studies suggest that TFPB may sensitize cancer cells to chemotherapeutic agents by modulating intracellular iron levels and promoting oxidative stress .

Additionally, TFPB has been implicated in the inhibition of specific signaling pathways associated with cell proliferation. For example, it has been shown to downregulate cyclins A-E and MAPK proteins in various cancer cell lines, leading to reduced cell viability and proliferation .

Study on Prostate Cancer Cells

A notable study investigated the effects of TFPB on DU-145 prostate cancer cells. The results demonstrated that treatment with TFPB led to a significant decrease in cell viability, with an IC50 value determined at approximately 150 mg/L. Further analysis indicated that TFPB induced apoptosis and ferroptosis through the activation of reactive oxygen species (ROS) pathways .

Comparative Study with Other Boron Compounds

In a comparative study involving several boron compounds, TFPB was found to be one of the most effective agents in reducing tumor growth in vitro. The study highlighted its potential as an anti-cancer agent, particularly when used in combination with conventional chemotherapy drugs .

Eigenschaften

IUPAC Name |

trifluoro(pyridin-1-ium-1-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHUVOOGZYSGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([N+]1=CC=CC=C1)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-76-1 | |

| Record name | Trifluoro(pyridine)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.